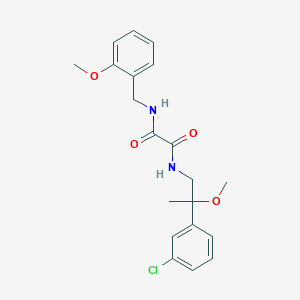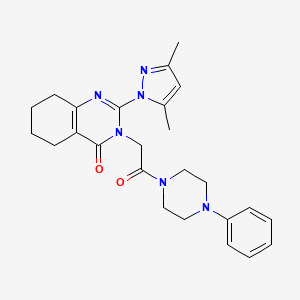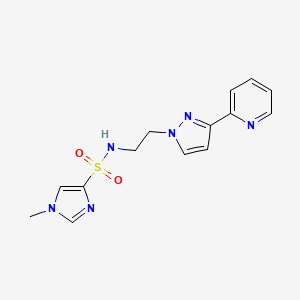
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-458, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its ability to bind to the active site of target enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including direct competition with substrate molecules or binding to allosteric sites on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme or receptor that it targets. For example, inhibition of protein kinase CK2 by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of LSD1 by this compound has been found to lead to changes in gene expression patterns and alterations in cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a useful tool for studying the roles of these proteins in various biological processes. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research involving 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of new drugs based on the structure of this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of this compound as a tool for studying the roles of specific enzymes and receptors in disease states. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde with malononitrile to form 4-(4-ethylphenyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with ethylsulfonyl chloride and trifluoromethylamine to produce the final product, this compound.
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of the histone demethylase LSD1, which plays a critical role in the epigenetic regulation of gene expression.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-3-10-5-7-11(8-6-10)12-9-13(15(16,17)18)20-14(19-12)23(21,22)4-2/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPDQUPOXFEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)
